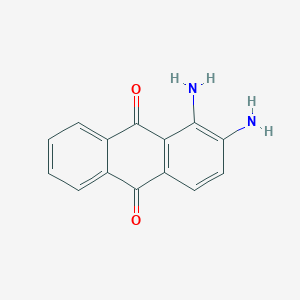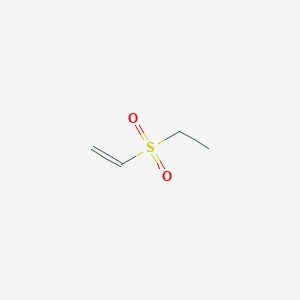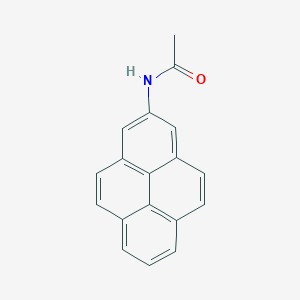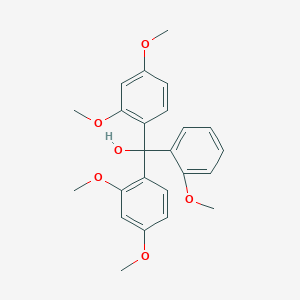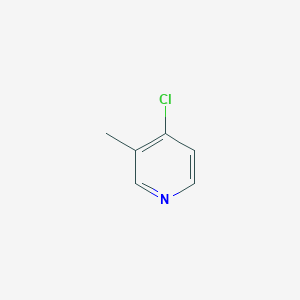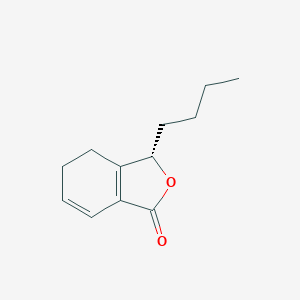![molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9](/img/structure/B157719.png)
4-Methyl-[1,3]dioxolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.
Direcciones Futuras
There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine as a lead compound for the development of new anticonvulsant and anxiolytic drugs.
Aplicaciones Científicas De Investigación
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been studied for its potential as a radioligand for imaging studies in neuroscience.
Propiedades
Número CAS |
139645-21-9 |
|---|---|
Nombre del producto |
4-Methyl-[1,3]dioxolo[4,5-c]pyridine |
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
Clave InChI |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
SMILES canónico |
CC1=NC=CC2=C1OCO2 |
Sinónimos |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

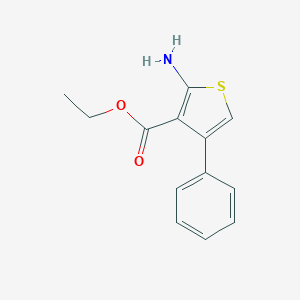
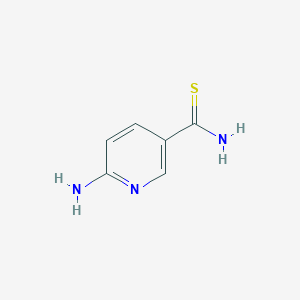
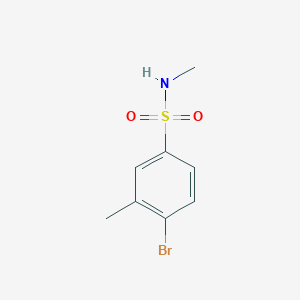
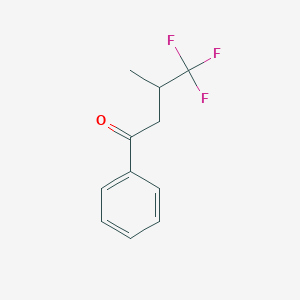
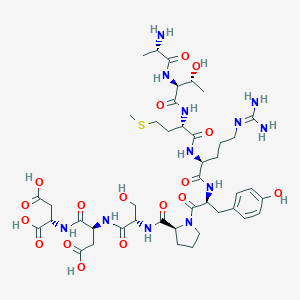
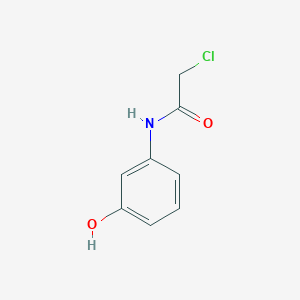
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
